N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-3-1-13(2-4-15)11-22-18(27)12-28-19-24-23-17-6-5-16(25-26(17)19)14-7-9-21-10-8-14/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJXYZTVBBCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and fluorophenyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.
Biology
The compound is under investigation for its potential biological activity , particularly in the following areas:
- Antimicrobial Properties : The triazole ring has been associated with antifungal and antibacterial activities due to its ability to inhibit key enzymatic pathways in pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Medicine
Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases. Its unique structural features may allow it to modulate the activity of enzymes and receptors linked to disease pathways.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its chemical reactivity makes it a valuable component in formulating innovative products.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound shares structural homology with several analogs, differing primarily in substituents on the triazolo-pyridazine core and the acetamide side chain. Key analogs include:
Key Observations :
- The pyridin-4-yl group in the target compound may enhance π-π stacking interactions compared to aryl substituents (e.g., 4-methylphenyl or 4-fluorophenyl) in analogs .
Physicochemical Properties
- Synthetic Yield : Analogous triazolo-pyridazine derivatives report yields of 68–74% under similar conditions (e.g., anhydrous K₂CO₃ in acetone) , suggesting comparable synthetic feasibility for the target compound.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention due to its potential biological activities. This compound incorporates a variety of functional groups that contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of:
- A fluorophenyl group that enhances lipophilicity and biological activity.
- A pyridinyl moiety which is known for its role in interacting with biological targets.
- A triazolopyridazine scaffold that has been linked to various pharmacological effects.
- A sulfanylacetamide group that may contribute to its reactivity and interaction with enzymes.
The IUPAC name for this compound is this compound. Its chemical formula is .
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, the triazole ring has been associated with antifungal and antibacterial activities due to its ability to inhibit key enzymatic pathways in pathogens .
Antimicrobial Activity
Research on compounds containing the triazole moiety indicates significant antimicrobial properties. For example:
- Compounds similar to this compound have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Bacterial Strains |
|---|---|---|
| Similar Triazole | 0.125 - 8 | S. aureus, E. coli, P. aeruginosa |
| Other Triazoles | 0.5 - 256 | Candida albicans, A. flavus |
Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored extensively. These compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways or by acting as enzyme inhibitors . The structure of this compound suggests it may similarly affect tumor growth.
Case Studies
- Antibacterial Efficacy : A study evaluated various triazole derivatives for their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics .
- Antifungal Properties : Another investigation focused on the antifungal activity of triazole-based compounds against Candida species. The findings revealed that modifications in the triazole structure could enhance antifungal efficacy .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a triazolo[4,3-b]pyridazine core linked to a pyridin-4-yl group and a 4-fluorobenzylthioacetamide moiety. The triazole ring is known for hydrogen-bonding interactions with biological targets, while the pyridinyl and fluorophenyl groups enhance lipophilicity and target specificity . The sulfanylacetamide bridge contributes to metabolic stability . These features collectively suggest potential interactions with kinase or enzyme active sites.
Q. What are the critical steps in synthesizing this compound?
Synthesis typically involves:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
- Step 2 : Introduction of the pyridin-4-yl group at position 6 using Suzuki-Miyaura cross-coupling with a boronic acid derivative.
- Step 3 : Thioether linkage formation between the triazolopyridazine and 4-fluorobenzyl bromide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. How can researchers assess its solubility and stability for in vitro assays?
- Solubility : Test in DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering to detect aggregation.
- Stability : Perform HPLC or LC-MS analyses after 24-hour incubation in assay buffers. Monitor degradation products under varying pH (3–9) and temperatures (4–37°C) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Kinase inhibition : Screen against a panel of kinases (e.g., CDKs, EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Target engagement : Employ thermal shift assays (TSA) to confirm binding to purified enzymes .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazolo[4,3-b]pyridazine intermediate?
- Use design of experiments (DoE) to optimize reaction parameters:
- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.
- Solvent : Compare DMF (high polarity) vs. THF (lower boiling point) for cyclization steps.
- Temperature : Gradient testing (50–100°C) to minimize side reactions.
Q. How to resolve contradictions in bioactivity data across cell lines?
- Hypothesis 1 : Differential expression of target proteins. Validate via Western blot or qPCR.
- Hypothesis 2 : Metabolic instability in certain cell types. Use LC-MS to quantify intracellular compound levels.
- Control : Compare with structural analogs (e.g., chloro- or methoxy-substituted derivatives) to isolate substituent effects .
Q. What strategies can improve selectivity for a specific kinase target?
- Structural modifications : Introduce bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding.
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize modifications that enhance hydrogen bonding with conserved residues (e.g., hinge region Lys/Arg).
- In vitro profiling : Test against kinase isoform panels to identify selectivity cliffs .
Q. How to address poor aqueous solubility in preclinical development?
- Formulation : Develop nanoemulsions or liposomes using excipients like DSPE-PEG2000.
- Prodrug approach : Introduce phosphate or glucuronide groups at the acetamide moiety for enhanced solubility, with enzymatic cleavage in target tissues .
Methodological Notes
- Spectral characterization : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the triazole ring. Key signals: pyridinyl protons at δ 8.5–9.0 ppm; fluorophenyl singlet at δ 7.2–7.4 ppm .
- Crystallography : For ambiguous stereochemistry, grow single crystals in EtOH/water (70:30) and solve via X-ray diffraction .
- Data reproducibility : Include triplicate runs in enzymatic assays and report SEM. Use positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
